![molecular formula C16H10Cl2N4S B2484857 3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole CAS No. 383147-81-7](/img/structure/B2484857.png)

3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

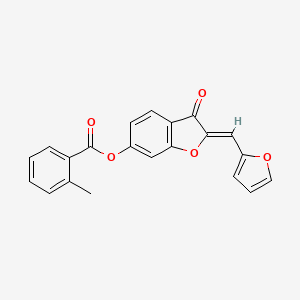

3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C16H10Cl2N4S and its molecular weight is 361.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Synthesis and Applications

Indole alkaloids are a significant point of interest in organic chemistry, inspiring the development of various methods for indole synthesis. The structure of indoles, including 3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole, is central to many bioactive compounds due to its affinity to bind with most biological targets. This review presents a comprehensive classification of all indole syntheses, highlighting the importance of indole structures in the field of organic chemistry and their widespread applications in medicinal and pharmaceutical chemistry (Taber & Tirunahari, 2011).

Heterocyclic Amines in Human Exposure

The presence of heterocyclic amines, such as those within the indole and triazine families, has been studied in various human biological samples. These compounds are recognized for their potential carcinogenic properties. Research indicates that humans are continually exposed to these compounds through dietary sources, and their presence is detectable in bodily fluids like urine, plasma, and bile, emphasizing the need for understanding their effects and potential applications in disease monitoring and prevention (Ushiyama et al., 1991), (Manabe & Wada, 1988), (Weber et al., 2015).

Biological Activities of Triazinone Derivatives

Recent advances in the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives have garnered interest due to their significant applications in medicinal, pharmacological, and biological fields. These derivatives exhibit various biological activities, including anticancer, anti-HIV, antimicrobial, and enzymatic effects. The synthesis, chemical reactivities, and biological evaluations of these compounds underline their potential as vital probes in drug discovery and bioactive systems (Makki et al., 2019).

Indoles and Indazoles in Medicine

Indoles and indazoles, related to the structural family of this compound, have significant medical importance. Their derivatives exhibit a wide range of biological activities, such as antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. This highlights the importance of these compounds in drug discovery and their potential therapeutic applications across various medical conditions (Ali et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy .

Mode of Action

This selective binding is significant as it influences the compound’s cytotoxicity. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Pharmacokinetics

The compound’s selective binding to ferrous ions and its impact on cancer cell proliferation suggest that it may have a significant bioavailability in the body .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of ferrous ions. As mentioned earlier, the addition of ferrous ions can abolish the compound’s cytotoxicity . This suggests that the compound’s action can be modulated by changes in the environment.

Future Directions

The introduction of different groups into the 1,2,4-triazine system, leading to a series of structurally novel compounds, is of synthetic importance for current medicinal chemistry needs . This could be a potential future direction for research involving “3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole”.

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4S/c17-11-6-5-9(7-12(11)18)8-23-16-20-15-14(21-22-16)10-3-1-2-4-13(10)19-15/h1-7H,8H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCDILJKRJFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)